Higher Lipophilicity (XLogP) vs. 4-Bromo-1-methyl-1H-pyrazole Enhances Membrane Permeability Potential
The target compound exhibits an XLogP of 2.1, compared with 0.9 for 4‑bromo‑1‑methyl‑1H‑pyrazole, indicating a 1.2 unit increase in lipophilicity that falls within the optimal range for oral drug candidates (LogP 1‑3) and is expected to improve passive membrane permeability [1].
| Evidence Dimension | Calculated logP (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole: XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP = +1.2 units (target more lipophilic) |
| Conditions | Target: computed XLogP (source: Chem960). Comparator: computed XLogP3-AA (PubChem release 2025.04.14). |
Why This Matters
A favorable logP range is critical for achieving adequate oral absorption and cell permeability; the cyclobutylmethyl derivative offers a lipophilicity advantage over the commonly used N‑methyl analog without exceeding typical drug‑like limits.
- [1] PubChem. 1H-Pyrazole, 4-bromo-1-methyl- (CID 167433). https://pubchem.ncbi.nlm.nih.gov/compound/167433 (accessed 2026‑05‑03). View Source
